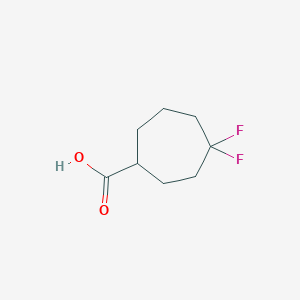

4,4-Difluorocycloheptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

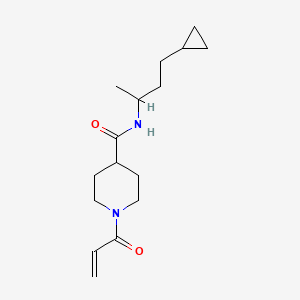

4,4-Difluorocycloheptane-1-carboxylic acid is a fluorinated analogue of cycloheptane carboxylic acid, where two hydrogen atoms are replaced by fluorine atoms at the 4-position of the cycloheptane ring. This modification is expected to influence the compound's physical and chemical properties, such as lipophilicity and acidity, which can be crucial for its potential applications in drug discovery .

Synthesis Analysis

The synthesis of related fluorinated cyclohexane carboxylic acids has been reported, where 1-amino-4,4-difluorocyclohexanecarboxylic acid was synthesized from commercially available materials in a three-step process with an overall yield of 22% . This suggests that similar synthetic routes could be applicable for the synthesis of 4,4-difluorocycloheptane-1-carboxylic acid, although the specific details and yield may vary due to the difference in ring size.

Molecular Structure Analysis

Fluorine atoms have a significant impact on the conformation of cyclohexane derivatives due to their electronegativity and size. In the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid, the presence of fluorine atoms has been studied for its effects on conformation . It is reasonable to infer that 4,4-difluorocycloheptane-1-carboxylic acid would also exhibit unique conformational characteristics due to the presence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of carboxylic acids can be modified by the presence of substituents. For instance, the reactivities of various substituted bicyclo[2.2.2]octane-1-carboxylic acids have been studied, showing that the presence of different substituents can significantly influence the reactivity of the carboxylic acid group . Although the exact reactivity of 4,4-difluorocycloheptane-1-carboxylic acid is not provided, it can be hypothesized that the fluorine substituents would affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into cyclohexane carboxylic acids has been shown to affect their lipophilicity, acidity, and fluorescent properties . These changes are important for the potential pharmacological applications of such compounds. Additionally, the derivatization of carboxylic acids has been explored for improved detection in high-performance liquid chromatography, which could be relevant for the analysis of 4,4-difluorocycloheptane-1-carboxylic acid and its derivatives .

Scientific Research Applications

Fluorinated Building Blocks in Drug Discovery

1-Amino-4,4-difluorocyclohexanecarboxylic acid, a closely related compound, has been identified as a promising building block for drug discovery due to its fluorinated analogue's significant pharmacological relevance. The synthesis from commercially available materials showcases its potential impact on drug properties, including conformation, lipophilicity, acidity, and fluorescent characteristics, suggesting varied practical applications in medicinal chemistry (Mykhailiuk et al., 2013).

Advanced Synthesis Techniques

The development of bench-stable fluorination reagents like CpFluor for the deoxyfluorination of carboxylic acids to acyl fluorides represents a significant advancement in synthetic chemistry. This method allows for the efficient transformation of various carboxylic acids into their acyl fluoride counterparts under neutral conditions, enabling a broader range of synthetic applications for fluorinated compounds (Wang et al., 2021).

Catalysis and Peptide Design

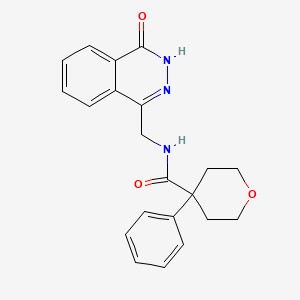

In peptide design, the use of rigid bicyclic β-amino acids like (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid to induce reverse turns into peptides is a notable application. This approach facilitates the synthesis of peptides with defined structures and potentially enhances their biological activity, illustrating the role of fluorinated cycloheptane derivatives in the development of new peptidomimetics (André et al., 2012).

Environmental and Material Science Applications

Difluoromethylene compounds, including derivatives of 4,4-difluorocycloheptane-1-carboxylic acid, have been explored as precursors to a wide range of functional materials, including ketones, carboxylic acids, esters, amides, and carbonates. Their reactivity and the ability to form diverse compounds highlight their significance in material science and environmental studies, offering pathways to novel materials and insights into pollution and remediation strategies (Guo & Shreeve, 2007).

Mechanism of Action

Safety and Hazards

The safety information for 4,4-Difluorocycloheptane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4,4-difluorocycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFMPOQHGQMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluorocycloheptane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

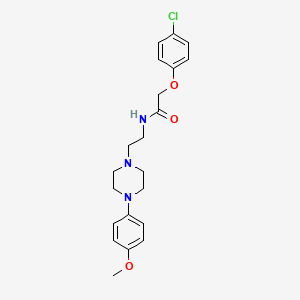

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)